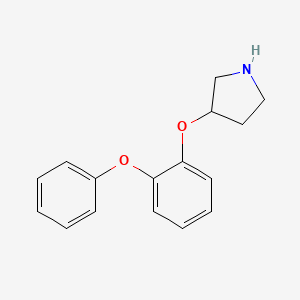
3-Pyridinol, 2,6-difluoro-4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinol, 2,6-difluoro-4-methoxy- is a fluorinated pyridinol derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a methoxy group at the 4 position, and a hydroxyl group at the 3 position on the pyridine ring. The unique substitution pattern on the pyridine ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 2,6-difluoro-4-methoxy- typically involves the introduction of fluorine and methoxy groups onto a pyridine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable pyridine derivative is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The methoxy group can be introduced via methylation using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-Pyridinol, 2,6-difluoro-4-methoxy- may involve multi-step synthesis starting from commercially available pyridine derivatives. The process typically includes halogenation, methylation, and hydroxylation steps under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Pyridinol, 2,6-difluoro-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or methoxy group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-4-methoxy-pyridine-3-one.
Reduction: Formation of 2,6-difluoro-4-methoxy-pyridine.
Substitution: Formation of 2,6-difluoro-4-methoxy-pyridine derivatives with various substituents.
科学研究应用
3-Pyridinol, 2,6-difluoro-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 3-Pyridinol, 2,6-difluoro-4-methoxy- involves its interaction with specific molecular targets. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,5-Dichloro-2,6-difluoro-4-pyridinol: Similar structure but with chlorine atoms instead of a methoxy group.
2,6-Difluoro-3,5-dimethoxyaniline: Contains methoxy groups at different positions and an amino group.
3,5-Difluoro-4-formyl pyridine: Contains a formyl group instead of a methoxy group.
Uniqueness
3-Pyridinol, 2,6-difluoro-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorine and methoxy groups on the pyridine ring enhances its potential for diverse applications in various fields.
属性
CAS 编号 |
1184172-36-8 |
|---|---|
分子式 |
C6H5F2NO2 |
分子量 |
161.11 g/mol |
IUPAC 名称 |
2,6-difluoro-4-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H5F2NO2/c1-11-3-2-4(7)9-6(8)5(3)10/h2,10H,1H3 |
InChI 键 |
RDBQCSKGJYIMQZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=C1O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)

![4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde;hydrochloride](/img/structure/B12076509.png)


![Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12076523.png)

![2-Methyl-N-[(3R)-pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12076527.png)
